5-(Tributylstannyl)pyrimidine (CAS 144173-85-3) is a bench-stable, highly versatile organotin reagent primarily utilized in Stille cross-coupling to install a 5-pyrimidinyl moiety onto complex aryl or heteroaryl scaffolds. Unlike highly volatile trimethylstannyl analogs or degradation-prone pyrimidine boronic acids, this tributylstannyl derivative offers an optimal balance of reactivity, handling safety, and shelf stability. It is a critical precursor in medicinal chemistry, particularly for synthesizing advanced pharmaceuticals where neutral coupling conditions are required to preserve sensitive functional groups .
Substituting 5-(Tributylstannyl)pyrimidine with generic in-class alternatives often leads to catastrophic yield losses or severe handling hazards [1]. Attempting to use 5-pyrimidineboronic acid under standard Suzuki-Miyaura conditions frequently fails due to rapid protodeboronation of the electron-deficient pyrimidine ring in basic media [2]. Conversely, using the 2-(Tributylstannyl)pyrimidine isomer results in rapid destannylation and poor shelf life due to the extreme electron deficiency at the C2 position. Furthermore, substituting with 5-(Trimethylstannyl)pyrimidine introduces severe volatility and systemic toxicity risks without a proportional gain in yield, making the tributylstannane the strictly preferred choice for scalable, reproducible syntheses[1].
In the synthesis of complex heteroaryl scaffolds, utilizing 5-(Tributylstannyl)pyrimidine via Stille coupling under neutral conditions prevents the degradation commonly seen with boronic acids [1]. Attempts to couple 5-pyrimidineboronic acid under standard basic Suzuki conditions often result in complete failure due to rapid protodeboronation of the electron-deficient pyrimidine ring, forcing chemists to abandon the boronic acid route entirely [1]. In contrast, the tributylstannyl derivative successfully couples with complex aryl halides to yield the desired 5-pyrimidyl products, bypassing the base-catalyzed decomposition pathways.
| Evidence Dimension | Coupling success and stability under reaction conditions |
| Target Compound Data | Viable coupling under neutral Pd-catalyzed conditions without protometalation |
| Comparator Or Baseline | 5-Pyrimidineboronic acid (prone to rapid protodeboronation in basic media) |
| Quantified Difference | Shift from reaction failure (boronic acid degradation) to viable product isolation |
| Conditions | Pd-catalyzed cross-coupling with complex aryl halides |
Buyers synthesizing base-sensitive APIs must procure the stannane to avoid the catastrophic yield losses associated with pyrimidine boronic acid degradation.
The position of the stannyl group on the pyrimidine ring drastically dictates reagent stability [1]. 2-(Tributylstannyl)pyrimidine is highly susceptible to destannylation because the C2 position is flanked by two electronegative nitrogen atoms, making the C-Sn bond highly labile. 5-(Tributylstannyl)pyrimidine places the stannyl group at the least electron-deficient carbon of the pyrimidine ring, granting it superior hydrolytic stability, longer shelf life, and greater robustness during prolonged heating in cross-coupling reactions [1].
| Evidence Dimension | Hydrolytic stability and resistance to destannylation |
| Target Compound Data | High stability at the C5 position (least electron-deficient) |
| Comparator Or Baseline | 2-(Tributylstannyl)pyrimidine (highly labile C-Sn bond) |
| Quantified Difference | Significant reduction in spontaneous degradation during storage and reaction |
| Conditions | Standard storage and prolonged thermal coupling conditions |
Procurement of the 5-isomer ensures a longer reagent shelf-life and prevents reaction failure caused by premature destannylation of the starting material.
Beyond cross-coupling, 5-(Tributylstannyl)pyrimidine serves as a highly effective substrate for Signal Amplification by Reversible Exchange (SABRE) NMR [1]. When reacted with[IrCl(COD)(IMes)] and parahydrogen, the target compound yields massive signal enhancements. Specifically, it achieves a ~2300-fold enhancement in its 1H NMR spectrum at 9.4 T, and the corresponding 119Sn signal is 700 times stronger than the thermal baseline, achieving a signal-to-noise ratio of 1099:1 in the decoupled spectrum [1].
| Evidence Dimension | NMR signal enhancement via hyperpolarization |
| Target Compound Data | ~2300-fold (1H) and 700-fold (119Sn) signal enhancement |
| Comparator Or Baseline | Standard thermal trace NMR (Boltzmann equilibrium) |
| Quantified Difference | 700x to 2300x increase in signal intensity |
| Conditions | SABRE process using Ir catalysts and parahydrogen at 9.4 T |
For researchers in advanced analytical chemistry, this compound provides a quantified, ultra-high-sensitivity model system for multi-nuclear hyperpolarization.
Due to its stability under neutral coupling conditions, 5-(Tributylstannyl)pyrimidine is the preferred reagent for installing pyrimidine rings onto complex steroidal scaffolds, such as in the synthesis of abiraterone analogs and other CYP17 inhibitors for prostate cancer research[1].
In workflows where target molecules contain base-sensitive functional groups or where 5-pyrimidineboronic acids fail due to protodeboronation, this stannane provides a reliable, neutral-condition alternative for high-yield Stille couplings [1].
The compound's unique structural and electronic properties make it an ideal model substrate for SABRE NMR, allowing researchers to achieve massive signal enhancements for both 1H and 119Sn nuclei in advanced analytical and diagnostic imaging research [2].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard